molecular formula C11H10O2 B072497 5-Phenylpenta-2,4-dienoic acid CAS No. 1552-94-9

5-Phenylpenta-2,4-dienoic acid

Cat. No. B072497
CAS RN: 1552-94-9
M. Wt: 174.2 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Description

Synthesis Analysis

5-Phenylpenta-2,4-dienoic acid has been synthesized through various methods, including the reaction with benzene in trifluoromethanesulfonic acid, which yields carbocyclic compounds through the addition of two benzene molecules to the starting diene acid and subsequent intramolecular acylation (Ismagilova et al., 2020). Additionally, unusual results from the reaction of α-acetylene aldehydes, pyridines, and malonic acid have led to the synthesis of novel pyridine betaines (Golovanov et al., 2019).

Molecular Structure Analysis

The molecular structure of 5-Phenylpenta-2,4-dienoic acid and its derivatives has been extensively studied. Research on metabolites from Streptomyces sp. has provided valuable information on the spectroscopic characteristics of 5-Phenylpenta-2,4-dienoic acid derivatives, demonstrating the significance of the (2E,4E) and (2E,4Z) configurations (Potterat et al., 1994).

Chemical Reactions and Properties

5-Phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including photoinduced intramolecular charge transfer phenomena, highlighting the compound's potential for further chemical studies (Jana et al., 2011). The copper-catalyzed C–S direct cross-coupling with thiols presents another interesting chemical property, demonstrating the compound's versatility in synthesis (Cai et al., 2018).

Scientific Research Applications

Application 1: Reaction with Benzene in Trifluoromethanesulfonic Acid

  • Summary of the Application : The reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid, depending on the reaction conditions, gives three products, namely, 5,5-diphenylpent-2-enoic acid and tetralone and indanone derivatives .
  • Methods of Application or Experimental Procedures : The reaction is carried out in trifluoromethanesulfonic acid. The reaction conditions determine the product of the reaction .
  • Results or Outcomes : The reaction results in the formation of three products: 5,5-diphenylpent-2-enoic acid and tetralone and indanone derivatives. These carbocyclic compounds are formed through the addition of two benzene molecules to the starting diene acid and subsequent intramolecular acylation .

Application 2: Copper-catalyzed C–S Direct Cross-coupling of Thiols

  • Summary of the Application : A selective copper (Cu)-catalyzed C–S bond direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester was developed .
  • Methods of Application or Experimental Procedures : The reaction involves the use of a copper catalyst for the C–S bond direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester .
  • Results or Outcomes : Various biologically active 5-phenyl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives were efficiently synthesized under moderate conditions .

Application 3: Synthetic Building Block

  • Summary of the Application : 5-Phenylpenta-2,4-dienoic acid is used as a synthetic building block . This means it can be used in the synthesis of a variety of chemical compounds.

Application 4: Anti-Malarial Agent

  • Summary of the Application : 5-Phenylpenta-2,4-dienoic acid has been used as an anti-malarial agent . This suggests it may have properties that make it effective against the malaria parasite.

Safety And Hazards

When handling 5-Phenylpenta-2,4-dienoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of 5-Phenylpenta-2,4-dienoic acid. Its use as a synthetic building block and anti-malarial agent suggests potential in pharmaceutical and chemical industries . Further studies could also explore its inhibitory effect on auxin efflux .

properties

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIQOMCWGDNMHM-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpenta-2,4-dienoic acid

CAS RN

1552-94-9, 28010-12-0, 38446-98-9
Record name beta-Styrylacrylic acid
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Record name Penta-2,4-dienoic acid, 5-phenyl-, (E,E)-
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-phenylpenta-2,4-dienoic acid
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Record name (2E,4E)-5-Phenyl-2,4-pentadienoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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